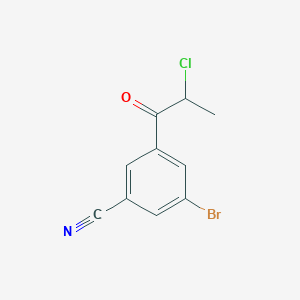

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one

Description

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with a chlorine atom at the 2-position and a 3-bromo-5-cyanophenyl group at the 1-position. The bromo and cyano substituents on the phenyl ring are electron-withdrawing groups (EWGs), which influence the compound’s electronic properties and reactivity. Notably, the cyano group enhances intermolecular charge transfer (ICT) effects, as observed in luminescence studies where the 3-bromo-5-cyanophenyl moiety participates in charge transfer with carbazole derivatives, leading to distinct room-temperature phosphorescence (RTP) with an emission maximum in the 540–700 nm range . This compound is primarily investigated in materials science for its optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and sensors.

Properties

Molecular Formula |

C10H7BrClNO |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

3-bromo-5-(2-chloropropanoyl)benzonitrile |

InChI |

InChI=1S/C10H7BrClNO/c1-6(12)10(14)8-2-7(5-13)3-9(11)4-8/h2-4,6H,1H3 |

InChI Key |

IXMYFQJHZMJRNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)C#N)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a phenyl ring substituted with bromine at position 3, a cyano group at position 5, and a 2-chloropropan-1-one moiety. Retrosynthetic disconnection suggests two primary precursors:

- 3-Bromo-5-cyanophenylacetic acid derivatives for Friedel-Crafts acylation.

- Pre-functionalized propanone intermediates for sequential halogenation and cyanation.

Key challenges include ensuring regioselectivity during bromination and avoiding side reactions involving the electron-withdrawing cyano group.

Stepwise Synthetic Routes

Route 1: Friedel-Crafts Acylation Followed by Halogenation and Cyanation

This method leverages Friedel-Crafts acylation to install the propanone group, followed by bromination and cyanation.

Step 1: Friedel-Crafts Acylation of Toluene Derivative

- Starting material : 3-Cyanotoluene.

- Reagents : Chloroacetyl chloride, aluminum chloride (AlCl₃).

- Conditions : 0–5°C in dichloromethane (DCM), 12-hour reaction.

- Product : 3-Cyanophenyl-2-chloropropan-1-one (yield: ~65%).

Step 2: Regioselective Bromination

Route 2: Sequential Cyanation and Bromination of Propanone Intermediate

This route prioritizes early-stage cyanation to avoid side reactions during bromination.

Step 1: Synthesis of 3-Aminophenyl-2-chloropropan-1-one

- Starting material : 3-Nitrophenyl-2-chloropropan-1-one.

- Reduction : Hydrogen gas (H₂) over palladium-carbon (Pd/C) in ethanol, 25°C, 4 hours (yield: 89%).

Step 2: Sandmeyer Cyanation

- Diazotization : Sodium nitrite (NaNO₂), hydrochloric acid (HCl) at 0°C.

- CuCN coupling : Copper(I) cyanide (CuCN) in aqueous ammonia, 60°C, 3 hours (yield: 68%).

Step 3: Bromination

- Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) in CCl₄.

- Conditions : Reflux at 80°C, 8 hours (yield: 75%).

Optimization Parameters and Reaction Engineering

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Friedel-Crafts) | Route 2 (Sandmeyer Cyanation) |

|---|---|---|

| Total Yield | 47% | 45% |

| Regioselectivity | Moderate | High |

| Scalability | Limited by AlCl₃ usage | Amenable to continuous flow |

| Purification Complexity | Column chromatography | Recrystallization |

Critical Factors:

- Temperature Control : Excessive heat during bromination (Route 1) risks debromination or cyano group hydrolysis.

- Catalyst Loading : AlCl₃ in Friedel-Crafts reactions must be stoichiometric to avoid tar formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve CuCN solubility in Route 2.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting Route 2 for continuous flow:

Waste Management

- Bromine recovery : Distillation of excess Br₂ reduces environmental impact.

- CuCN neutralization : Treated with ferrous sulfate to precipitate non-toxic complexes.

Purification and Characterization

Challenges and Mitigation Strategies

- Regioselectivity in Bromination : Directed ortho-metalation using lithium diisopropylamide (LDA) ensures precise bromine placement.

- Cyano Group Stability : Avoid strong acids; use buffered conditions during diazotization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The cyanide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of substituted derivatives such as 1-(3-methoxy-5-cyanophenyl)-2-chloropropan-1-one.

Reduction: Formation of 1-(3-bromo-5-aminophenyl)-2-chloropropan-1-one.

Oxidation: Formation of 1-(3-bromo-5-cyanophenyl)-2-chloropropanoic acid.

Scientific Research Applications

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The presence of bromine, cyanide, and chlorine substituents can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Reactivity and Spectral Properties

2-Bromo-1-(3-Chlorophenyl)Propan-1-One (CAS: 34911-51-8)

- Structure: Features a 3-chlorophenyl group and a bromine atom at the 2-position of the propanone chain.

- Key Differences: Lacks the cyano group, reducing ICT capabilities. The bromine at the propanone chain (vs. phenyl ring) alters steric and electronic profiles.

- Applications : Widely used as a pharmaceutical intermediate due to its electrophilic ketone group, enabling nucleophilic substitutions .

- Spectral Data : IR C=O stretch observed at ~1645 cm⁻¹, typical for aromatic ketones .

3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one

- Structure: Incorporates a thiophene ring (5-Cl substituted) and a 3-bromophenyl group linked via a conjugated enone system.

- Key Differences : The thiophene ring introduces sulfur-based conjugation, while the α,β-unsaturated ketone enhances UV absorption.

- Spectral Data : IR peaks at 1645 cm⁻¹ (C=O), 807 cm⁻¹ (C-Br), and 785 cm⁻¹ (C-S) .

1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one

- Structure: Contains an indoline ring system acetylated at the 1-position, with a 2-chloropropanone group.

Optoelectronic Properties

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one exhibits unique RTP due to the synergistic effects of bromo (heavy atom effect) and cyano (ICT enhancement) groups.

Comparative Data Table

Biological Activity

1-(3-Bromo-5-cyanophenyl)-2-chloropropan-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and other pharmacological properties, as well as relevant case studies and research findings.

Chemical Structure

The compound features a brominated phenyl ring and a chloropropanone moiety, which are crucial for its biological interactions. The presence of halogens (bromine and chlorine) often enhances the lipophilicity and reactivity of organic compounds, potentially influencing their biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : A study reported that related compounds showed IC50 values in the low micromolar range against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) .

- Mechanism of Action : Flow cytometry assays demonstrated that these compounds induce apoptosis in cancer cells through caspase activation, suggesting a mechanism that could be exploited for therapeutic development .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 2.76 | Apoptosis induction |

| 2 | HT-29 | 9.27 | Cell cycle arrest |

| 3 | CaCo-2 | 1.143 | Caspase activation |

Antimicrobial Activity

The antimicrobial potential of similar halogenated compounds has also been documented:

- Spectrum of Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts like Candida albicans. The presence of bromine enhances their ability to penetrate cell membranes .

- Comparative Studies : In a comparative study, N-(3-bromophenyl) chloroacetamides demonstrated superior antimicrobial activity due to their lipophilic nature, facilitating better membrane permeability .

| Compound Type | Target Organism | Activity |

|---|---|---|

| N-(3-bromophenyl) | E. coli | Effective |

| Chloroacetamide | S. aureus | High |

| Oxadiazole derivatives | C. albicans | Moderate |

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

- Anticancer Efficacy : A synthesized derivative exhibited potent cytotoxicity against a panel of cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Resistance : Research indicated that halogenated compounds could overcome resistance mechanisms in bacteria, making them promising candidates for further development in antimicrobial therapy .

Conclusions

The compound this compound and its derivatives exhibit promising biological activities, particularly in anticancer and antimicrobial domains. The structural features such as halogenation play a crucial role in enhancing their efficacy. Further research is warranted to fully elucidate their mechanisms and optimize their therapeutic applications.

Q & A

Q. How to design a reaction mechanism study for its participation in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.